2-(1-Methyl-1H-pyrazol-4-yl)-pyrimidin-5-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-pyrazol-4-yl)-pyrimidin-5-ylamine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)-pyrimidin-5-ylamine typically involves the formation of the pyrazole ring followed by the construction of the pyrimidine ring. One common method includes the reaction of 4-methyl-1H-pyrazole with appropriate pyrimidine precursors under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often employ automated synthesis equipment and rigorous quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-4-yl)-pyrimidin-5-ylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-4-yl)-pyrimidin-5-ylamine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)-pyrimidin-5-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methyl-1H-pyrazole: Similar in structure but lacks the pyrimidine ring.
2-Amino-4-methylpyrimidine: Contains the pyrimidine ring but lacks the pyrazole moiety.
1-Methyl-1H-pyrazol-4-ylamine: Similar but lacks the pyrimidine ring
Uniqueness
2-(1-Methyl-1H-pyrazol-4-yl)-pyrimidin-5-ylamine is unique due to its combined pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-5-6(2-12-13)8-10-3-7(9)4-11-8/h2-5H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKCWXRBGGWFDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.